molecular formula C19H19N3O3 B11096159 N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide CAS No. 956206-46-5

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide

Cat. No.: B11096159
CAS No.: 956206-46-5
M. Wt: 337.4 g/mol
InChI Key: CCRLITLTEFNCIU-UHFFFAOYSA-N
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Description

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide (hereafter referred to as the "target compound") is a pyrrolidinone-based hydrazide derivative characterized by a 2-phenylethyl substituent on the pyrrolidine ring and a benzohydrazide moiety. This structure confers unique physicochemical properties and biological activities, making it a subject of interest in medicinal chemistry. The compound’s core features—a dioxopyrrolidine ring and hydrazide linkage—provide sites for structural modifications that influence reactivity, solubility, and target interactions .

Properties

CAS No.

956206-46-5

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H19N3O3/c23-17-13-16(20-21-18(24)15-9-5-2-6-10-15)19(25)22(17)12-11-14-7-3-1-4-8-14/h1-10,16,20H,11-13H2,(H,21,24)

InChI Key

CCRLITLTEFNCIU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide typically involves a multi-step process:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the pyrrolidinone intermediate.

    Formation of the Benzohydrazide Moiety: The final step involves the condensation of the pyrrolidinone derivative with benzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, converting them to alcohols.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Alcohol derivatives of the pyrrolidinone ring.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

Medically, N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide is explored for its potential anti-inflammatory and anticancer properties. Its interactions with cellular pathways are of particular interest in developing new treatments.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s biological profile and chemical behavior can be contextualized by comparing it to analogues with substitutions on the pyrrolidine ring, benzohydrazide group, or aromatic substituents. Key examples include:

Compound Name Structural Features Biological Activity Unique Aspects References
N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl] Fluorophenyl group, dioxopyrrolidine Antimicrobial Fluorine enhances lipophilicity and membrane penetration.
3-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide Chlorinated benzohydrazide Enhanced antimicrobial/anticancer activity Chlorine increases electrophilicity, improving target binding.
N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide Trifluoromethyl, methoxy groups Broad-spectrum activity Trifluoromethyl boosts metabolic stability; methoxy modulates solubility.
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide Pyridine ring, propoxyphenyl Antibacterial (vs. multidrug-resistant strains) Pyridine enhances π-π stacking with bacterial DNA gyrase.
2-chloro-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide Chloro, phenoxyphenyl Anticancer (DNA intercalation) Phenoxy group extends aromatic surface area for DNA interaction.

Physicochemical Properties

Key parameters influencing bioavailability and target engagement:

Property Target Compound 3-Chloro Derivative Pyridine-4-Carbohydrazide
Molecular Weight 338.36 g/mol 411.8 g/mol 431.45 g/mol
logP 0.0625 2.34 2.34
Hydrogen Bond Donors 2 2 2
Polar Surface Area 77.71 Ų 82.07 Ų 82.07 Ų
Solubility Moderate (logSw = -0.957) Low (chlorine reduces solubility) Moderate (pyridine enhances water affinity)

The target compound’s low logP (0.0625) suggests higher hydrophilicity compared to chlorinated or trifluoromethylated analogues, which may limit membrane permeability but improve aqueous solubility .

Mechanistic Insights

  • Target Binding: The hydrazide moiety in the target compound chelates metal ions (e.g., Mg²⁺ in enzyme active sites), while the pyrrolidinone ring adopts conformations that fit hydrophobic pockets in proteins like DNA gyrase .
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, improving covalent or non-covalent interactions with targets . Aromatic substituents (e.g., pyridine, phenoxy) enable π-π stacking with aromatic amino acid residues (e.g., Tyr, Phe) in enzymes .

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